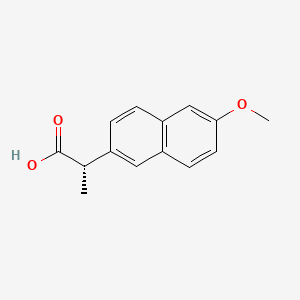

(6-Methoxynaphthalen-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-methoxynaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7,13H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZCYRHZTSJCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434113 | |

| Record name | (6-methoxynaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60201-22-1 | |

| Record name | (6-methoxynaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methoxynaphthalen-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Methoxynaphthalen-2-yl)methanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (6-Methoxynaphthalen-2-yl)methanol. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.

Chemical Structure and Identifiers

This compound is an aromatic alcohol featuring a naphthalene core substituted with a methoxy group at the 6-position and a hydroxymethyl group at the 2-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | This compound | |

| Synonyms | 2-(Hydroxymethyl)-6-methoxynaphthalene, 6-Methoxy-2-naphthalenemethanol | [1] |

| CAS Number | 60201-22-1 | [1] |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| SMILES | COC1=CC=C2C=C(C=CC2=C1)CO | [1] |

| InChI | InChI=1S/C12H12O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7,13H,8H2,1H3 | [2] |

| InChIKey | YKZCYRHZTSJCAO-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | Powder to crystal | |

| Melting Point | 113.5-114.5 °C | |

| Boiling Point | 358.8 ± 17.0 °C (Predicted) | |

| Density | 1.166 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents like dichloromethane; limited solubility in water. | |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |

| LogP | 2.3407 | [1] |

| Storage Temperature | 2-8°C |

Spectral Data

Table 3: Predicted and Representative Spectral Data

| Spectrum Type | Key Peaks / Signals (Predicted/Representative) |

| ¹H NMR | Aromatic Protons (Ar-H): ~7.1-7.8 ppm (multiplets)Methylene Protons (-CH₂OH): ~4.7 ppm (singlet or doublet)Methoxy Protons (-OCH₃): ~3.9 ppm (singlet)Hydroxyl Proton (-OH): Variable, ~1.5-2.5 ppm (broad singlet) |

| ¹³C NMR | Aromatic Carbons (Ar-C): ~105-135 ppmQuaternary Aromatic Carbons (Ar-C): ~128-158 ppmMethylene Carbon (-CH₂OH): ~65 ppmMethoxy Carbon (-OCH₃): ~55 ppm |

| IR Spectroscopy | O-H Stretch (Alcohol): ~3200-3600 cm⁻¹ (broad)C-H Stretch (Aromatic): ~3000-3100 cm⁻¹C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹C=C Stretch (Aromatic): ~1500-1600 cm⁻¹C-O Stretch (Alcohol): ~1000-1260 cm⁻¹C-O Stretch (Ether): ~1020-1275 cm⁻¹ |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the reduction of an appropriate carbonyl precursor, such as an ester or an aldehyde. A reliable method involves the reduction of methyl 6-methoxy-2-naphthoate using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Red-Al.[3]

This protocol is adapted from standard procedures for the reduction of esters to primary alcohols using Lithium Aluminum Hydride.

Materials and Reagents:

-

Methyl 6-methoxy-2-naphthoate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Ethyl acetate

-

Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite or filter paper

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Preparation: A suspension of LiAlH₄ (approx. 1.0-1.5 molar equivalents) in anhydrous THF is added to the reaction flask. The suspension is cooled to 0 °C using an ice bath.

-

Addition of Ester: Methyl 6-methoxy-2-naphthoate (1.0 molar equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The flask is cooled back to 0 °C. Excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of NH₄Cl.

-

Isolation and Purification: The resulting suspension is filtered through a pad of Celite to remove the aluminum salts, and the filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization.

Disclaimer: This protocol involves hazardous reagents and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Logical Relationships and Synthetic Utility

This compound is a key building block in multi-step syntheses. Its primary utility lies in its role as a precursor to other important intermediates.

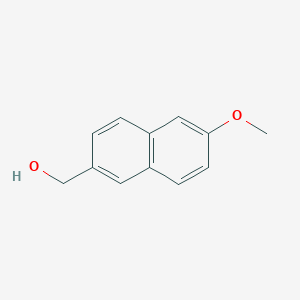

Caption: Workflow for the synthesis of this compound.

This compound can be oxidized to form 6-methoxy-2-naphthaldehyde.[3] This aldehyde is a crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone .

Caption: Synthetic relationship to the NSAID Nabumetone.

This guide provides foundational technical information for this compound, highlighting its structure, properties, and synthetic relevance. For further details on specific applications or analytical techniques, consulting the primary literature is recommended.

References

(6-Methoxynaphthalen-2-yl)methanol CAS number and molecular weight

This technical guide provides a comprehensive overview of (6-methoxynaphthalen-2-yl)methanol, a naphthalene derivative of interest to researchers and professionals in organic synthesis and drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on providing practical information for a scientific audience.

Chemical Identity and Properties

This compound is a substituted naphthalene derivative. Its core structure consists of a naphthalene ring system with a methoxy group at the 6-position and a hydroxymethyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 60201-22-1 | [1][2] |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Synonyms | 2-(Hydroxymethyl)-6-methoxynaphthalene | [1] |

Table 2: Computational Chemistry Data for this compound

| Descriptor | Value | Source |

| TPSA (Topological Polar Surface Area) | 29.46 Ų | [1] |

| LogP (Octanol-water partition coefficient) | 2.3407 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 6-methoxy-2-naphthaldehyde or an ester of 6-methoxy-2-naphthoic acid. A common and effective method involves the reduction of the aldehyde using a mild reducing agent like sodium borohydride.

A potential synthetic pathway starts from the commercially available 2-acetyl-6-methoxynaphthalene. This is first converted to 6-methoxy-2-naphthoic acid, which is then esterified. The resulting ester is subsequently reduced to yield this compound.

Experimental Protocol: Reduction of Methyl 6-methoxy-2-naphthoate

The following is a representative experimental protocol for the reduction of a naphthoate ester to the corresponding alcohol, adapted from procedures for similar reductions.

Materials:

-

Methyl 6-methoxy-2-naphthoate

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or other suitable ether solvent

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 6-methoxy-2-naphthoate in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., 1.5 to 2.0 equivalents of NaBH₄ or a stoichiometric amount of LiAlH₄) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding deionized water at 0 °C, followed by a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude this compound by column chromatography on silica gel.

Spectroscopic Data of a Related Compound: 1-(6-Methoxynaphthalen-2-yl)ethanol

Table 3: Physicochemical Properties of 1-(6-Methoxynaphthalen-2-yl)ethanol

| Property | Value | Source |

| CAS Number | 77301-42-9 | |

| Molecular Formula | C₁₃H₁₄O₂ | |

| Molecular Weight | 202.25 g/mol | [3][4] |

Potential Applications in Research and Drug Development

This compound and its derivatives are of interest in medicinal chemistry due to their structural relationship to known biologically active molecules.

Precursor in Pharmaceutical Synthesis

Naphthalene-based structures are scaffolds for various therapeutic agents. For instance, the related compound 1-(6-methoxy-2-naphthyl)ethanol is a known impurity and synthetic intermediate of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). This suggests that this compound could serve as a valuable building block in the synthesis of novel pharmaceutical compounds.

Potential Biological Activity

While specific biological studies on this compound are limited, its structural motifs suggest potential for anti-inflammatory or analgesic properties. The naphthalene core and the methoxy and alcohol functional groups could allow for interactions with biological targets such as enzymes or receptors involved in pain and inflammation pathways. Further research is needed to explore these potential activities.

Conclusion

This compound is a chemical compound with established physical and chemical properties. Its synthesis is achievable through standard organic reduction methods from readily available precursors. While direct biological data is scarce, its structural similarity to known pharmaceuticals suggests its potential as a valuable intermediate for the development of new therapeutic agents. Further investigation into its biological activity and applications is warranted.

References

Spectroscopic Profile of (6-Methoxynaphthalen-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound (6-Methoxynaphthalen-2-yl)methanol (CAS No. 60201-22-1). While experimental spectra for this specific molecule are not publicly available, this document presents predicted data based on its chemical structure and established principles of spectroscopic analysis for aromatic alcohols and naphthalene derivatives. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 2-(Hydroxymethyl)-6-methoxynaphthalene[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | Ar-H |

| ~7.65 | d | 1H | Ar-H |

| ~7.40 | s | 1H | Ar-H |

| ~7.30 | dd | 1H | Ar-H |

| ~7.15 | dd | 1H | Ar-H |

| ~7.10 | d | 1H | Ar-H |

| ~4.80 | s | 2H | -CH₂OH |

| ~3.90 | s | 3H | -OCH₃ |

| ~1.60 | s (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Ar-C (C-OCH₃) |

| ~135.0 | Ar-C |

| ~134.0 | Ar-C |

| ~129.5 | Ar-C |

| ~129.0 | Ar-C |

| ~127.5 | Ar-C |

| ~127.0 | Ar-C |

| ~119.0 | Ar-C |

| ~106.0 | Ar-C |

| ~65.0 | -CH₂OH |

| ~55.0 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol)[7] |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260-1000 | Strong | C-O stretch (alcohol and ether)[7] |

| ~850 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 188.08 | Molecular Ion (M⁺) |

| 171 | [M - OH]⁺ |

| 157 | [M - CH₂OH]⁺ |

| 129 | [M - OCH₃ - H₂]⁺ or other fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.[8]

-

Ionization Method: Electrospray ionization (ESI) or Electron Impact (EI) can be used. ESI is a softer ionization technique suitable for observing the molecular ion.[9]

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. chemscene.com [chemscene.com]

- 2. Buy (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol (EVT-11982717) | 1443312-01-3 [evitachem.com]

- 3. This compound | 60201-22-1 [amp.chemicalbook.com]

- 4. This compound | 60201-22-1 [chemicalbook.com]

- 5. cas 60201-22-1|| where to buy this compound [french.chemenu.com]

- 6. This compound,60201-22-1-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Synthesis of (6-Methoxynaphthalen-2-yl)methanol: A Historical and Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

(6-Methoxynaphthalen-2-yl)methanol, a key synthetic intermediate, holds a significant place in the landscape of pharmaceutical manufacturing. Its history is intrinsically linked to the development of one of the world's most well-known non-steroidal anti-inflammatory drugs (NSAIDs), Naproxen. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound, detailed experimental protocols for its preparation, and an examination of its relevance in the context of its end-product's mechanism of action.

Historical Context: The Advent of Naproxen and its Precursors

The story of this compound is inseparable from the development of Naproxen. First patented in 1967 and introduced to the market in 1976 by Syntex, Naproxen emerged as a potent analgesic and anti-inflammatory agent.[1][2] The industrial synthesis of this methoxynaphthalene derivative necessitated the development of efficient pathways to its core intermediates, including this compound.

Early manufacturing processes for Naproxen started from 2-naphthol.[1] The overall synthetic strategy involves the formation of 2-methoxynaphthalene, followed by a Friedel-Crafts acylation to produce 2-acetyl-6-methoxynaphthalene. This ketone is a critical precursor, which is then reduced to the corresponding alcohol, this compound (also referred to as 1-(6-Methoxy-2-naphthyl)ethanol). This alcohol is then further processed to yield Naproxen. The efficiency and yield of each of these steps have been the subject of considerable research and optimization over the decades.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is a multi-step process. The most common and well-documented route involves two key transformations: the Friedel-Crafts acylation of 2-methoxynaphthalene and the subsequent reduction of the resulting ketone.

Step 1: Synthesis of 2-Acetyl-6-methoxynaphthalene

The introduction of an acetyl group onto the 2-methoxynaphthalene backbone is a crucial step, typically achieved through a Friedel-Crafts acylation reaction. The regioselectivity of this reaction is a key challenge, as acylation can occur at different positions on the naphthalene ring. The use of specific solvents, such as nitrobenzene, has been found to favor the desired 6-position acylation.[3]

Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene [3]

-

Materials and Reagents:

-

2-Methoxynaphthalene (nerolin)

-

Anhydrous aluminum chloride

-

Acetyl chloride

-

Dry nitrobenzene

-

Crushed ice

-

Concentrated hydrochloric acid

-

Chloroform

-

Anhydrous magnesium sulfate

-

Methanol

-

-

Procedure:

-

In a flask equipped with a stirrer and a cooling bath, dissolve anhydrous aluminum chloride (0.32 mole) in dry nitrobenzene (200 ml).

-

Once dissolved, add finely ground 2-methoxynaphthalene (0.250 mole).

-

Cool the stirred solution to approximately 5°C using an ice bath.

-

Add redistilled acetyl chloride (0.32 mole) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.

-

After the addition is complete, continue stirring in the ice bath for 2 hours.

-

Allow the mixture to stand at room temperature for at least 12 hours.

-

Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing 200 g of crushed ice.

-

Add 100 ml of concentrated hydrochloric acid.

-

Transfer the two-phase mixture to a separatory funnel with 50 ml of chloroform.

-

Separate the chloroform-nitrobenzene layer and wash it with three 100-ml portions of water.

-

Steam-distill the organic layer to remove the nitrobenzene and chloroform.

-

Cool the residue, decant the residual water, and extract any remaining aqueous phase with chloroform.

-

Dissolve the solid residue in chloroform, separate from any remaining water, and combine the chloroform layers.

-

Dry the combined chloroform layers over anhydrous magnesium sulfate.

-

Remove the chloroform on a rotary evaporator.

-

Distill the solid residue under vacuum.

-

Recrystallize the collected distillate from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.

-

Quantitative Data for the Synthesis of 2-Acetyl-6-methoxynaphthalene

| Parameter | Value | Reference |

| Yield | 45-48% | [3] |

| Melting Point | 106.5–108°C | [3] |

| Purity (by chromatography) | 99.8% | [4] |

A Japanese patent describes an optimized process with a higher yield of approximately 85% by carefully controlling the molar ratio of aluminum chloride to 2-methoxynaphthalene and the aging reaction temperature.[4]

Step 2: Reduction of 2-Acetyl-6-methoxynaphthalene to this compound

The reduction of the ketone functionality of 2-acetyl-6-methoxynaphthalene to the desired secondary alcohol is a critical step. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[5]

Experimental Protocol: Sodium Borohydride Reduction [5]

-

Materials and Reagents:

-

2-Acetyl-6-methoxynaphthalene

-

Anhydrous methanol

-

Sodium borohydride

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-acetyl-6-methoxynaphthalene (9.99 mmol) in 40 ml of anhydrous methanol with stirring at room temperature.

-

Cool the solution to 0-5°C in an ice-water bath.

-

Slowly add sodium borohydride (7.40 mmol) in small portions over 15 minutes, ensuring adequate ventilation for hydrogen gas evolution.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of 50 ml of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 ml).

-

Combine the organic layers and wash with brine (30 ml).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture.

-

Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-Acetyl-6-methoxynaphthalene | [5] |

| Reducing Agent | Sodium Borohydride | [5] |

| Solvent | Anhydrous Methanol | [5] |

| Reaction Temperature | 0-5°C to Room Temperature | [5] |

| Expected Product Form | White to pale cream crystalline solid | [5] |

Logical Workflow of the Synthesis

The overall synthesis can be visualized as a two-step process, starting from the commercially available 2-methoxynaphthalene.

Caption: Synthetic workflow for this compound.

Relevance to Drug Action: The Cyclooxygenase Pathway

This compound's significance lies in its role as a precursor to Naproxen. Naproxen exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[6][7] There are two main isoforms of this enzyme, COX-1 and COX-2.[6][7]

-

COX-1 is constitutively expressed and plays a role in maintaining the protective lining of the stomach and regulating kidney function.[7][8]

-

COX-2 is an inducible enzyme, with its expression increasing during inflammation, leading to the production of prostaglandins that mediate pain and fever.[6][7][8]

Naproxen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[7] This dual inhibition is responsible for both its therapeutic anti-inflammatory effects (via COX-2 inhibition) and its potential gastrointestinal side effects (via COX-1 inhibition).[7]

Caption: Naproxen's inhibition of the Cyclooxygenase (COX) pathway.

References

- 1. Naproxen - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 7. What is the mechanism of Naproxen? [synapse.patsnap.com]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Ascending Trajectory of (6-Methoxynaphthalen-2-yl)methanol Derivatives in Drug Discovery

A Comprehensive Analysis of their Anticancer, Anti-inflammatory, and Antimicrobial Potential

For Immediate Release

[City, State] – The scientific community is witnessing a surge of interest in the therapeutic potential of novel derivatives of (6-Methoxynaphthalen-2-yl)methanol. This class of compounds, built upon a naphthalene scaffold, is demonstrating significant promise in the preclinical development of new agents for a range of diseases, including cancer, inflammatory disorders, and infectious diseases. This technical guide provides an in-depth overview of the current research, focusing on the synthesis, biological activities, and mechanisms of action of these emerging drug candidates.

The core structure, a substituted naphthalene, serves as a versatile template for chemical modification, leading to a diverse library of compounds with a wide spectrum of biological activities. Researchers have successfully synthesized and evaluated numerous derivatives, revealing potent anticancer, anti-inflammatory, and antimicrobial properties. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies employed, and visualize the key signaling pathways and experimental workflows.

Quantitative Analysis of Biological Activities

The therapeutic potential of this compound derivatives is substantiated by a growing body of quantitative data from in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative analysis of the bioactivity of these compounds.

Table 1: Anticancer Activity of 6-Methoxynaphthalene Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 6b | HCT-116 (Colon) | Promising | [1] |

| Derivative 6c | HCT-116 (Colon) | Promising | [1] |

| Derivative 6d | HCT-116 (Colon) | Promising | [1] |

| Derivative 16 | HCT-116 (Colon) | Promising | [1] |

| Chrysosplenetin | MCF-7 (Breast) | 0.3 | [2] |

| 5-Demethylnobiletin | THP-1 (Leukemia) | 32.3 | [2] |

| 5-Demethylnobiletin | U-937 (Lymphoma) | 30.4 | [2] |

Table 2: Anti-inflammatory Activity of Naphthalene Derivatives

| Compound ID | Assay | Target | IC50 (nM) | Reference |

| Derivative 5h | COX-1 Inhibition | COX-1 | 38.76 | [3] |

| Derivative 5m | COX-2 Inhibition | COX-2 | 87.74 | [3] |

| Indomethacin (Ref.) | COX-1 Inhibition | COX-1 | 35.72 | [3] |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca2+ channel | Ca2+ channel | 800 | [4][5] |

Table 3: Antimicrobial Activity of Naphthalene Derivatives

| Compound ID | Microorganism | MIC (µM) | Reference |

| Compound 13 | Staphylococcus aureus | 54.9 | [6] |

| Compound 22 | Escherichia coli | 23.2 | [6] |

| Compound 27 | Multiple Bacteria | 0.3 - 92.6 | [6] |

| Propane-amide derivative | Bacillus subtilis | 1.95 µg/mL | [7] |

| Propane-amide derivative | Streptococcus pneumoniae | 1.95 µg/mL | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for researchers in the field.

Synthesis of 6-Methoxynaphthalene Derivatives

A general procedure for the synthesis of novel 6-methoxynaphthalene derivatives involves a multi-step process starting from commercially available precursors. For example, the synthesis of 4-(3-(1-(6-methoxynaphthalen-2-yl)ethyl)ureido) benzenesulfonamide derivatives (compounds 6a-d) starts from a naphthalene derivative belonging to the arylpropanoic acid family of NSAIDs. The synthesis involves the reaction with different sulphonamides to produce the final urea derivatives.[1] The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry.

Anticancer Activity Assessment: MTT Assay

The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

-

Preparation of Compound Dilutions: Serial twofold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 × 10^5 CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and the general experimental workflow.

Caption: General experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: Simplified signaling pathway of Nur77-mediated apoptosis induced by certain this compound derivatives.

Conclusion

The exploration of this compound derivatives has unveiled a promising new frontier in the quest for novel therapeutic agents. The versatility of the naphthalene scaffold allows for the generation of a wide array of compounds with potent and selective biological activities. The data presented in this guide highlights the significant potential of these derivatives as anticancer, anti-inflammatory, and antimicrobial agents. Further research, including lead optimization and in-depth mechanistic studies, is warranted to translate these promising preclinical findings into clinically effective therapies. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]

- 3. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Quantum yield and fluorescence properties of (6-Methoxynaphthalen-2-yl)methanol

An In-depth Technical Guide on the Quantum Yield and Fluorescence Properties of (6-Methoxynaphthalen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Naphthalene-Based Fluorophores

Naphthalene and its derivatives are a well-established class of fluorescent molecules utilized in a variety of scientific applications, including as environmental sensors, fluorescent probes in biological imaging, and components in organic electronic materials.[1] Their photophysical properties, such as excitation and emission wavelengths, quantum yield, and fluorescence lifetime, are highly sensitive to the local molecular environment and the nature of their substituents. This sensitivity makes them valuable tools for probing molecular interactions and dynamics. The rigid, conjugated π-electron system of the naphthalene core is responsible for its intrinsic fluorescence, which is typically in the ultraviolet to visible range.[1]

This compound, a derivative of 2-naphthalenemethanol, is expected to share these general characteristics. The presence of the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups at the 6 and 2 positions, respectively, will influence its electronic structure and, consequently, its fluorescence properties.

Comparative Photophysical Data

To provide a frame of reference for the expected fluorescence characteristics of this compound, the following table summarizes the photophysical data for naphthalene and some of its relevant derivatives. It is important to note that the fluorescence properties of these compounds are highly dependent on the solvent.[1]

| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Naphthalene | Cyclohexane | 275 | 335 | 60 | 0.23[1] |

| 2-Methylnaphthalene | Not Specified | 275 | 335 | 60 | Not Reported[1] |

| 2-Naphthol | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported[1] |

| 2-Methoxynaphthalene | Various | ~280–330 | ~330–360 | Not Available | Not Available |

Note: The fluorescence of 2-naphthol and its derivatives can be complex, sometimes exhibiting dual fluorescence from both the neutral molecule and its deprotonated form, especially in protic or aqueous environments. The excitation and emission ranges for 2-Methoxynaphthalene are estimated based on typical naphthalene derivatives.[1]

Experimental Protocols for Fluorescence Characterization

Accurate determination of the quantum yield and other fluorescence properties is critical for the application of this compound as a fluorescent probe. The following are detailed methodologies for key experiments.

Determination of Excitation and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile)

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer to a fixed excitation wavelength, which can be initially estimated from the absorption spectrum (typically the longest wavelength absorption maximum).

-

Scan a range of wavelengths longer than the excitation wavelength to record the fluorescence emission.

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer to detect at the determined emission maximum (λem).

-

Scan a range of shorter wavelengths to record the excitation spectrum.

-

The wavelength at which the excitation intensity is highest is the excitation maximum (λex). This spectrum should ideally match the absorption spectrum of the compound.

-

Determination of the Relative Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a well-characterized fluorescence standard.

Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity and the absorbance of the sample to that of a standard with a known quantum yield. The standard should have absorption and emission profiles that are similar to the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a commonly used standard.

Materials:

-

This compound

-

Fluorescence standard (e.g., quinine sulfate)

-

Spectroscopic grade solvent(s)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Standard and Sample Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.

-

Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra for all solutions of the standard and the sample.

-

The excitation wavelength must be the same for all measurements.

-

The integrated fluorescence intensity (the area under the emission curve) is measured for each solution.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the gradient (slope) of the linear plots for both the standard (Grad_std) and the sample (Grad_sample).

-

Calculate the relative quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the relative fluorescence quantum yield.

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Conclusion

While direct experimental data on the quantum yield and fluorescence properties of this compound are not extensively reported, its structural similarity to other fluorescent naphthalene derivatives suggests it will exhibit interesting photophysical characteristics. For researchers and drug development professionals, the detailed experimental protocols provided in this guide offer a clear path to fully characterizing this compound. The accurate determination of its fluorescence properties is a crucial first step in unlocking its potential in various applications, from fundamental research to the development of novel diagnostic and therapeutic tools.

References

Thermogravimetric Analysis of (6-Methoxynaphthalen-2-yl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of (6-Methoxynaphthalen-2-yl)methanol, a notable organic compound often encountered as an impurity in the synthesis of Naproxen.[1][2] Thermogravimetric analysis is a crucial technique for determining the thermal stability and decomposition characteristics of pharmaceutical compounds.[3] This document outlines a detailed experimental protocol, presents representative thermal decomposition data, and illustrates the experimental workflow.

Due to the limited availability of specific TGA data for this compound in publicly accessible literature, the quantitative data presented herein is representative of a compound of this nature, drawing parallels from the thermal analysis of structurally related naphthalene derivatives.

Introduction to Thermogravimetric Analysis in Pharmaceutical Development

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This method is invaluable in the pharmaceutical industry for several applications, including:

-

Thermal Stability Assessment: Determining the temperature at which a compound begins to degrade is critical for establishing storage conditions and shelf-life.[3]

-

Compositional Analysis: TGA can be used to quantify the content of different components in a sample, such as volatiles, moisture, and non-volatile residues.

-

Decomposition Kinetics: The study of mass loss as a function of temperature can provide insights into the kinetics and mechanism of thermal decomposition.[3]

For a compound like this compound, understanding its thermal behavior is essential for controlling its presence as an impurity in active pharmaceutical ingredients (APIs) like Naproxen and ensuring the overall quality and safety of the drug product.

Detailed Experimental Protocol for Thermogravimetric Analysis

The following protocol describes a typical method for the thermogravimetric analysis of a small organic molecule such as this compound.

Instrumentation:

-

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance is required.

Sample Preparation:

-

Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[4][5] The exact sample mass should be recorded.

TGA Instrument Setup and Measurement:

-

Place the sample crucible onto the TGA balance.

-

Tare the balance to zero.

-

Set the desired atmosphere. For investigating thermal decomposition, an inert atmosphere such as nitrogen or argon is typically used to prevent oxidative degradation.[5] A purge gas flow rate of 20-50 mL/min is common.[6]

-

Program the temperature profile. A typical dynamic scan involves heating the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate. A heating rate of 10 °C/min is often a good starting point.[7]

-

Initiate the experiment. The instrument will record the sample mass as a function of temperature.

Data Analysis:

-

The resulting data is plotted as a thermogravimetric (TG) curve, showing the percentage of initial mass remaining on the y-axis versus temperature on the x-axis.

-

The derivative of the TG curve, known as the derivative thermogravimetric (DTG) curve, can be plotted to determine the temperatures of maximum rates of mass loss.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data for the thermogravimetric analysis of this compound, based on typical thermal behavior for related organic compounds.

| Parameter | Value | Unit | Description |

| Onset Decomposition Temperature (Tonset) | ~ 220 - 240 | °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | ~ 260 - 280 | °C | The temperature of the maximum rate of mass loss, determined from the DTG curve. |

| Mass Loss in Primary Decomposition Step | ~ 90 - 98 | % | The percentage of the initial mass lost during the main thermal decomposition event. |

| Residual Mass at 600 °C | < 5 | % | The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere. |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the thermogravimetric analysis experiment.

References

Unveiling the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of (6-Methoxynaphthalen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of (6-Methoxynaphthalen-2-yl)methanol, a naphthalene derivative of interest in medicinal chemistry and materials science. While a definitive crystal structure with detailed quantitative data is not publicly available in crystallographic databases at the time of this writing, this document outlines the essential methodologies and theoretical framework for such an analysis. It serves as a foundational resource for researchers seeking to determine the solid-state conformation of this and related compounds, which is critical for understanding its physicochemical properties, stability, and interactions in a biological or material context.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is essential for the initial characterization and handling of the compound prior to crystallographic studies.

| Property | Value |

| Chemical Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| CAS Number | 60201-22-1 |

| Appearance | Powder to crystal |

| Melting Point | 113.5-114.5 °C (from benzene) |

| Boiling Point (Predicted) | 358.8 ± 17.0 °C |

| Density (Predicted) | 1.166 ± 0.06 g/cm³ |

Synthesis and Crystallization

The synthesis of this compound is a prerequisite for obtaining single crystals suitable for X-ray diffraction analysis. A common synthetic route involves the reduction of the corresponding aldehyde, 6-methoxy-2-naphthaldehyde.

Synthesis Protocol

-

Dissolution: 6-methoxy-2-naphthaldehyde is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Reduction: The solution is cooled in an ice bath, and a reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise while stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted from the aqueous layer using an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. Further purification is achieved through recrystallization.

Crystallization Protocol

The growth of high-quality single crystals is paramount for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution is a widely used technique.

-

Solvent Screening: A variety of solvents are tested to identify one in which this compound has moderate solubility.

-

Preparation of Saturated Solution: A saturated or near-saturated solution of the purified compound is prepared in the chosen solvent at an elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any impurities and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature. Over time, single crystals should form.

Experimental Protocol for Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following experimental workflow is employed to determine the crystal structure.[1] This non-destructive technique provides detailed information about the internal lattice of crystalline substances.[1]

Detailed Methodologies

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays, typically from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) source, are directed at the crystal.[1] As the crystal is rotated, a diffraction pattern is produced due to the constructive interference of the X-rays scattered by the electron clouds of the atoms in the crystal lattice, governed by Bragg's Law.[1] This pattern of diffracted X-rays is recorded by a detector.[1]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson synthesis. This initial model is then refined using least-squares methods to best fit the experimental data, ultimately yielding a detailed three-dimensional model of the molecule's structure within the crystal.

Signaling Pathways and Biological Context

While the primary focus of this guide is the crystallographic structure, it is important to note that naphthalene derivatives are of significant interest in drug development. The precise three-dimensional structure obtained from X-ray crystallography is invaluable for understanding structure-activity relationships (SAR) and for designing molecules with improved efficacy and selectivity. For instance, understanding the conformation and potential intermolecular interactions of this compound in the solid state can inform the design of prodrugs or analogs with enhanced pharmacokinetic properties.

References

Methodological & Application

Step-by-step synthesis of (6-Methoxynaphthalen-2-yl)methanol from 2-acetyl-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of (6-Methoxynaphthalen-2-yl)methanol, a key intermediate in the synthesis of various pharmaceuticals. The synthesis is achieved through the reduction of 2-acetyl-6-methoxynaphthalene using sodium borohydride. This method is efficient, scalable, and utilizes readily available reagents, making it suitable for both academic research and industrial drug development. Detailed experimental procedures, data presentation, and workflow visualizations are provided to ensure reproducibility and clarity.

Introduction

The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. This compound is a valuable building block, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The protocol outlined herein describes a robust and selective method for the preparation of this alcohol from its ketone precursor, 2-acetyl-6-methoxynaphthalene. The use of sodium borohydride (NaBH₄) as a reducing agent offers excellent chemoselectivity, mild reaction conditions, and operational simplicity.

Chemical Reaction Pathway

The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of 2-acetyl-6-methoxynaphthalene. The resulting alkoxide intermediate is then protonated by the solvent, typically methanol, to yield the final product, this compound.

Caption: Reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Property | 2-acetyl-6-methoxynaphthalene (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₃H₁₂O₂ | C₁₂H₁₂O₂ |

| Molecular Weight | 200.23 g/mol | 188.22 g/mol |

| Appearance | Light yellow-beige powder | White to off-white solid |

| Melting Point | 105-109 °C | Not specified in procedural documents |

| Purity (Typical) | ≥98% | ≥98% |

| Typical Yield | Not Applicable | High (specifics depend on scale and purification) |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

-

2-acetyl-6-methoxynaphthalene (≥98% purity)

-

Sodium borohydride (NaBH₄) (≥98% purity)

-

Anhydrous Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization

Experimental Workflow

Application Note: Laboratory Scale Preparation of (6-Methoxynaphthalen-2-yl)methanol

Introduction

(6-Methoxynaphthalen-2-yl)methanol is a valuable building block in organic synthesis, particularly in the preparation of pharmacologically active molecules. It serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Naproxen. The controlled, laboratory-scale synthesis of this alcohol is therefore of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed protocol for the preparation of this compound via the reduction of 6-methoxy-2-naphthaldehyde using sodium borohydride, a mild and selective reducing agent. This method is characterized by its operational simplicity, high yield, and mild reaction conditions.

Reaction Scheme

The synthesis involves the reduction of the aldehyde functional group of 6-methoxy-2-naphthaldehyde to a primary alcohol using sodium borohydride (NaBH₄) in a protic solvent, typically methanol or ethanol.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Overview

The protocol outlines the dissolution of the starting aldehyde in methanol, followed by a controlled addition of sodium borohydride at a reduced temperature to manage the exothermic reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization.

Protocol: Synthesis of this compound

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Methoxy-2-naphthaldehyde | ≥98% | Commercially Available |

| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Deionized Water (H₂O) | - | - |

| Saturated Sodium Chloride Solution (Brine) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |

| TLC Plates | Silica Gel 60 F₂₅₄ | Commercially Available |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Experimental Procedure

-

Dissolution of Starting Material:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-2-naphthaldehyde (2.00 g, 10.74 mmol).

-

Add anhydrous methanol (40 mL) and stir at room temperature until the aldehyde is completely dissolved.

-

-

Reduction Reaction:

-

Cool the flask in an ice-water bath to 0-5 °C.

-

While stirring, slowly add sodium borohydride (0.20 g, 5.37 mmol) in small portions over a period of 15 minutes. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible.

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of deionized water (50 mL).

-

Remove the methanol from the mixture using a rotary evaporator.

-

Transfer the resulting aqueous suspension to a 250 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent using gravity filtration.

-

Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product as a solid.

-

Purify the crude solid by recrystallization from a mixture of ethanol and water to afford this compound as a white crystalline solid.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry under vacuum.

-

Data Presentation

Table 1: Summary of Reactants and Products

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 6-Methoxy-2-naphthaldehyde | 186.21 | 2.00 | 10.74 |

| Sodium borohydride | 37.83 | 0.20 | 5.37 |

| This compound | 188.22 | 1.85 (Typical) | 9.83 (Typical) |

Table 2: Product Characterization and Yield

| Parameter | Value |

| Appearance | White crystalline solid |

| Yield | ~92% (Typical) |

| Purity (by HPLC) | >98% |

| Melting Point | 112-114 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.70 (d, J=8.8 Hz, 2H), 7.40 (d, J=8.4 Hz, 1H), 7.35 (s, 1H), 7.15 (m, 2H), 4.80 (s, 2H), 3.92 (s, 3H), 1.85 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 157.8, 135.9, 134.7, 129.5, 128.9, 127.5, 126.8, 124.9, 119.2, 105.7, 65.4, 55.3 |

Visualizations

Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE) should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Please consult the Safety Data Sheets (SDS) for all chemicals used.

Application Notes and Protocols for (6-Methoxynaphthalen-2-yl)methanol as a Fluorescent Label for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxynaphthalen-2-yl)methanol is a naphthalene derivative with potential as a fluorescent probe for cellular imaging. Naphthalene-based fluorophores are valuable tools in biological research due to their sensitivity to the cellular microenvironment, high quantum yields, and excellent photostability.[1] This document outlines the application of this compound as a "pro-probe," which can be activated within the cell to visualize specific cellular components or processes. The proposed mechanism involves the intracellular oxidation of the methanol group to an aldehyde, which can then react with cellular nucleophiles, leading to covalent labeling and a "turn-on" fluorescence response. This approach allows for the targeted labeling and imaging of specific cellular structures or the detection of changes in the cellular redox environment.

Principle of Detection: A "Pro-Probe" Approach

The utility of this compound as a fluorescent label is based on a hypothetical "pro-probe" strategy. In its native state, the methanol derivative may exhibit relatively low fluorescence. Upon entering a cell, it can be oxidized to the more reactive 6-methoxy-2-naphthaldehyde, particularly in environments with elevated levels of reactive oxygen species (ROS). This aldehyde can then form stable covalent bonds with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins, through a nucleophilic addition reaction. This covalent attachment anchors the fluorophore to intracellular structures, and the resulting conjugate is expected to exhibit enhanced fluorescence, providing a "turn-on" signal that can be visualized using fluorescence microscopy.

Photophysical and Chemical Properties

| Property | This compound (Estimated) | 6-Methoxy-2-naphthaldehyde (Reactive Form) (Estimated) |

| Excitation Maximum (λex) | ~330 - 350 nm | ~340 - 360 nm |

| Emission Maximum (λem) | ~420 - 440 nm | ~430 - 460 nm |

| Quantum Yield (Φf) | Low | Moderate to High upon conjugation |

| Photostability | Good to Excellent | Good to Excellent |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) | Soluble in organic solvents |

| Molecular Weight | 188.22 g/mol | 186.21 g/mol |

Note: The photophysical data are estimates based on structurally similar naphthalene derivatives and require experimental verification.

Diagrams

References

Protocol for the oxidation of (6-Methoxynaphthalen-2-yl)methanol to its aldehyde

Application Note: Selective Oxidation of (6-Methoxynaphthalen-2-yl)methanol

Introduction

(6-Methoxynaphthalen-2-yl)carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like Nabumetone. The selective oxidation of the primary alcohol, this compound, to its corresponding aldehyde is a critical transformation that requires mild conditions to prevent over-oxidation to the carboxylic acid. This document outlines and compares several common and effective protocols for this conversion, catering to researchers in organic synthesis and drug development. The choice of oxidant is crucial and depends on factors such as substrate sensitivity, scale, desired purity, and environmental considerations.

Four widely used methods for the selective oxidation of primary alcohols to aldehydes are presented: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and TEMPO-catalyzed oxidation. Each method offers distinct advantages, from the mild, room-temperature conditions of the Dess-Martin oxidation to the cost-effectiveness of the TEMPO/bleach system.[1][2][3][4]

Comparison of Oxidation Protocols

The following table summarizes the key parameters for the different oxidation methods discussed.

| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Pyridinium Chlorochromate (PCC) | TEMPO-Catalyzed Oxidation |

| Primary Oxidant | Dess-Martin Periodinane | Oxalyl Chloride/DMSO | Pyridinium Chlorochromate | Sodium Hypochlorite (NaOCl) |

| Typical Yield | High (>90%) | High (>90%) | Good (70-85%) | High (>90%) |

| Reaction Temp. | Room Temperature | Low (-78 °C to RT) | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 0.5 - 3 hours | 1 - 4 hours | 2 - 4 hours | 0.5 - 2 hours |

| Reagent Toxicity | Moderate (potentially explosive)[1] | High (toxic gas byproducts)[5] | High (Chromium-based, toxic)[6] | Low (Catalytic TEMPO)[7] |

| Work-up | Simple filtration and extraction[8] | Quenching, extraction; malodorous byproduct[2] | Filtration through Celite/silica[6] | Quenching and extraction |

| Key Advantages | Mild conditions, high yield, easy work-up[1] | High yield, good for sensitive substrates[9] | Operationally simple, readily available | "Green" method, catalytic, cost-effective |

| Key Disadvantages | Expensive, potentially explosive[1] | Requires low temp, toxic/odorous byproducts[5] | Toxic chromium waste, acidic conditions[6] | Can be substrate-dependent |

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation uses a hypervalent iodine reagent to mildly and selectively oxidize primary alcohols to aldehydes at room temperature.[8] It is known for its high yields, chemoselectivity, and straightforward work-up.[1]

Materials and Reagents:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Add Dess-Martin Periodinane (1.1 - 1.5 equiv) to the stirred solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, dilute the reaction mixture with DCM.

-

Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the solid dissolves and the two layers become clear.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by column chromatography on silica gel or recrystallization.

Protocol 2: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[5] It is highly reliable but requires low temperatures and produces a malodorous dimethyl sulfide byproduct.[2]

Materials and Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Oxalyl chloride, (COCl)₂

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel, low-temperature thermometer

Procedure:

-

In a three-necked flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

-

Add oxalyl chloride (1.1 - 1.5 equiv) to the DCM, followed by the slow, dropwise addition of anhydrous DMSO (2.2 - 3.0 equiv), maintaining the temperature below -60 °C. Stir for 15 minutes.[10]

-

Slowly add a solution of this compound (1.0 equiv) in DCM, keeping the internal temperature below -60 °C. Stir for 30-45 minutes.

-

Add anhydrous triethylamine (5.0 equiv) dropwise, again maintaining the temperature below -60 °C. A thick white precipitate will form.

-

Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over about 45 minutes.

-

Quench the reaction by adding water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography. Safety Note: The reaction generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide.[5] All operations must be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with bleach.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a mild, acidic oxidant that can convert primary alcohols to aldehydes without significant over-oxidation, provided the reaction is performed under anhydrous conditions.[3][11]

Materials and Reagents:

-

This compound

-

Pyridinium Chlorochromate (PCC)

-

Celite® or silica gel

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Suspend PCC (1.5 equiv) and Celite® (an equal weight to PCC) in anhydrous DCM in a round-bottom flask.

-

Add a solution of this compound (1.0 equiv) in anhydrous DCM to the stirred suspension at room temperature.[6]

-

Stir the mixture for 2-4 hours, monitoring by TLC. The mixture will turn into a dark, tarry brown.

-

Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

-

Filter the mixture through a short pad of silica gel or Celite®, washing the pad thoroughly with diethyl ether. The pad will retain the chromium byproducts.

-

Collect the filtrate and concentrate under reduced pressure.

-

If necessary, purify the crude aldehyde by column chromatography. Safety Note: PCC is a chromium(VI) compound and is considered toxic and carcinogenic.[6] Handle with appropriate personal protective equipment and dispose of waste according to regulations.

Protocol 4: TEMPO-Catalyzed Oxidation (Anelli-type)

This protocol uses a catalytic amount of the stable radical TEMPO (2,2,6,6-tetramethylpiperidinyloxy) with a stoichiometric amount of a terminal oxidant like sodium hypochlorite (bleach).[4] It is considered a "greener" alternative to metal-based oxidants.[7]

Materials and Reagents:

-

This compound

-

TEMPO (0.01 - 0.05 equiv)

-

Sodium hypochlorite (NaOCl, household bleach, ~5-8%), aqueous solution (1.2 equiv)

-

Potassium bromide (KBr), aqueous solution (0.1 equiv)

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Dichloromethane (DCM)

-

Sodium thiosulfate (Na₂S₂O₃), saturated solution

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve this compound (1.0 equiv), TEMPO (0.01 equiv), and KBr (0.1 equiv) in DCM.

-

Add a saturated aqueous solution of NaHCO₃.

-

Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

-

Slowly add the aqueous NaOCl solution (1.2 equiv) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C. The orange color of the reaction is indicative of the active oxidant.

-

Stir at 0 °C until TLC analysis shows complete consumption of the starting alcohol (typically 30-60 minutes).

-

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the oxidation of this compound to its aldehyde.

Caption: Generalized workflow for alcohol oxidation.

References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 4. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. scribd.com [scribd.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. gchemglobal.com [gchemglobal.com]

- 11. chem.libretexts.org [chem.libretexts.org]